molecular formula C9H11ClO B8787648 4-Chloro-2,3,6-trimethylphenol CAS No. 36433-51-9

4-Chloro-2,3,6-trimethylphenol

Cat. No. B8787648
CAS RN: 36433-51-9
M. Wt: 170.63 g/mol
InChI Key: XNQJHONAJJVDKU-UHFFFAOYSA-N
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Patent
US04491545

Procedure details

55 g of hydrogen chloride were passed into 400 ml of isopropanol at room temperature, and 28 g (0.2 mole) of 2,5,6-trimethylcyclohex-2-en-1-one and 4 g (0.028 mole) of copper(I) oxide were added to the resulting solution. Thereafter, the reaction mixture was heated to 70° C., and 75 liters/hour of air were passed in for 3 hours, while stirring. Gas chromatographic analysis (2 m OV 17, 200° C.) then showed that 2,5,6-trimethylcyclohex-2-en-1-one was no longer present, and that 2,3,6-trimethylphenol as well as a little 4-chloro-2,3,6-trimethylphenol had beed formed. 243 ml of a 30% strength solution of sodium methylate in methanol were then run in at room temperature, and a sample of the reaction mixture, after water had been added to it, had a pH of 4.2. The mixture was then heated at 62° C., and 75 liters/hour of air, which had been fed in uninterrupted throughout the entire process, was passed into the mixture at 62° C. for a further 16 hours.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][C:3]1[C:4](=[O:11])[CH:5]([CH3:10])[CH:6]([CH3:9])[CH2:7][CH:8]=1>[Cu-]=O.C(O)(C)C>[CH3:10][C:5]1[C:6]([CH3:9])=[CH:7][CH:8]=[C:3]([CH3:2])[C:4]=1[OH:11].[Cl:1][C:7]1[CH:8]=[C:3]([CH3:2])[C:4]([OH:11])=[C:5]([CH3:10])[C:6]=1[CH3:9]

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
28 g
Type
reactant
Smiles
CC=1C(C(C(CC1)C)C)=O
Name
Quantity
4 g
Type
catalyst
Smiles
[Cu-]=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(C(C(CC1)C)C)=O
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were passed in for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Gas chromatographic analysis (2 m OV 17, 200° C.)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC=C1C)C)O
Name
Type
product
Smiles
ClC1=C(C(=C(C(=C1)C)O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04491545

Procedure details

55 g of hydrogen chloride were passed into 400 ml of isopropanol at room temperature, and 28 g (0.2 mole) of 2,5,6-trimethylcyclohex-2-en-1-one and 4 g (0.028 mole) of copper(I) oxide were added to the resulting solution. Thereafter, the reaction mixture was heated to 70° C., and 75 liters/hour of air were passed in for 3 hours, while stirring. Gas chromatographic analysis (2 m OV 17, 200° C.) then showed that 2,5,6-trimethylcyclohex-2-en-1-one was no longer present, and that 2,3,6-trimethylphenol as well as a little 4-chloro-2,3,6-trimethylphenol had beed formed. 243 ml of a 30% strength solution of sodium methylate in methanol were then run in at room temperature, and a sample of the reaction mixture, after water had been added to it, had a pH of 4.2. The mixture was then heated at 62° C., and 75 liters/hour of air, which had been fed in uninterrupted throughout the entire process, was passed into the mixture at 62° C. for a further 16 hours.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][C:3]1[C:4](=[O:11])[CH:5]([CH3:10])[CH:6]([CH3:9])[CH2:7][CH:8]=1>[Cu-]=O.C(O)(C)C>[CH3:10][C:5]1[C:6]([CH3:9])=[CH:7][CH:8]=[C:3]([CH3:2])[C:4]=1[OH:11].[Cl:1][C:7]1[CH:8]=[C:3]([CH3:2])[C:4]([OH:11])=[C:5]([CH3:10])[C:6]=1[CH3:9]

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
28 g
Type
reactant
Smiles
CC=1C(C(C(CC1)C)C)=O
Name
Quantity
4 g
Type
catalyst
Smiles
[Cu-]=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(C(C(CC1)C)C)=O
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were passed in for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Gas chromatographic analysis (2 m OV 17, 200° C.)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC=C1C)C)O
Name
Type
product
Smiles
ClC1=C(C(=C(C(=C1)C)O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04491545

Procedure details

55 g of hydrogen chloride were passed into 400 ml of isopropanol at room temperature, and 28 g (0.2 mole) of 2,5,6-trimethylcyclohex-2-en-1-one and 4 g (0.028 mole) of copper(I) oxide were added to the resulting solution. Thereafter, the reaction mixture was heated to 70° C., and 75 liters/hour of air were passed in for 3 hours, while stirring. Gas chromatographic analysis (2 m OV 17, 200° C.) then showed that 2,5,6-trimethylcyclohex-2-en-1-one was no longer present, and that 2,3,6-trimethylphenol as well as a little 4-chloro-2,3,6-trimethylphenol had beed formed. 243 ml of a 30% strength solution of sodium methylate in methanol were then run in at room temperature, and a sample of the reaction mixture, after water had been added to it, had a pH of 4.2. The mixture was then heated at 62° C., and 75 liters/hour of air, which had been fed in uninterrupted throughout the entire process, was passed into the mixture at 62° C. for a further 16 hours.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][C:3]1[C:4](=[O:11])[CH:5]([CH3:10])[CH:6]([CH3:9])[CH2:7][CH:8]=1>[Cu-]=O.C(O)(C)C>[CH3:10][C:5]1[C:6]([CH3:9])=[CH:7][CH:8]=[C:3]([CH3:2])[C:4]=1[OH:11].[Cl:1][C:7]1[CH:8]=[C:3]([CH3:2])[C:4]([OH:11])=[C:5]([CH3:10])[C:6]=1[CH3:9]

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
28 g
Type
reactant
Smiles
CC=1C(C(C(CC1)C)C)=O
Name
Quantity
4 g
Type
catalyst
Smiles
[Cu-]=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(C(C(CC1)C)C)=O
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were passed in for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Gas chromatographic analysis (2 m OV 17, 200° C.)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC=C1C)C)O
Name
Type
product
Smiles
ClC1=C(C(=C(C(=C1)C)O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.